molecular formula C₃₆H₃₈ClNO₃S B1144892 Methoxy Montelukast CAS No. 1351973-25-5

Methoxy Montelukast

Cat. No.: B1144892
CAS No.: 1351973-25-5
M. Wt: 600.21
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Description

Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methoxy Montelukast has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of methoxy substitution on pharmacokinetics and pharmacodynamics.

    Biology: Investigated for its potential effects on leukotriene pathways and inflammation.

    Medicine: Explored as a potential therapeutic agent for asthma, allergic rhinitis, and other inflammatory conditions.

    Industry: Used in the development of new drug formulations and delivery systems

Mechanism of Action

Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .

Comparison with Similar Compounds

Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .

Biological Activity

Methoxy Montelukast is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, clinical efficacy, and potential adverse effects.

This compound functions by selectively inhibiting the cysteinyl leukotriene receptors (CysLT1), which are involved in the inflammatory response associated with asthma and allergic reactions. By blocking these receptors, this compound reduces bronchoconstriction, airway edema, and mucus secretion, contributing to improved respiratory function in asthmatic patients .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are similar to those of its parent compound, Montelukast. Key pharmacokinetic properties include:

  • Absorption : Rapid absorption post-oral administration with peak plasma concentrations reached within 3-4 hours.
  • Bioavailability : Approximately 64% for Montelukast, with this compound expected to exhibit comparable bioavailability.
  • Protein Binding : High binding affinity (approximately 99%) to plasma proteins.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which play significant roles in the oxidative metabolism of both this compound and Montelukast .

Asthma Management

Numerous studies have demonstrated the efficacy of this compound in asthma control. A meta-analysis indicated that leukotriene receptor antagonists like this compound significantly reduce asthma exacerbations and improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and peak expiratory flow rates .

Parameter Effect of this compound
Asthma ExacerbationsSignificant reduction
FEV1 ImprovementIncreased values
Use of Rescue MedicationsDecreased frequency

Allergic Rhinitis

This compound has also shown promise in treating allergic rhinitis. It effectively alleviates symptoms such as nasal congestion, sneezing, and itching by inhibiting leukotriene-mediated inflammation in nasal tissues .

Adverse Effects

While this compound is generally well-tolerated, there are concerns regarding potential adverse effects. Notably, neuropsychiatric events have been reported, including anxiety, depression, and sleep disturbances. A nationwide cohort study indicated a statistically significant association between this compound use and increased risk of neuropsychiatric medication prescriptions among younger patients .

Adverse Effect Incidence Rate
Neuropsychiatric EventsIncreased risk in younger adults
HepatotoxicityRare but noted
Allergic ReactionsOccasional reports

Case Studies

Several clinical case studies have highlighted the effectiveness and safety profile of this compound:

  • Asthma Control in Children : A study involving children with persistent asthma showed that those treated with this compound experienced a significant reduction in wheezing episodes compared to those receiving placebo treatment.
  • Post-Bronchiolitis Wheezing : In a randomized controlled trial, infants treated with this compound after bronchiolitis exhibited fewer recurrent wheezing episodes over a follow-up period of 12 months compared to controls .

Properties

CAS No.

1351973-25-5

Molecular Formula

C₃₆H₃₈ClNO₃S

Molecular Weight

600.21

Synonyms

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid

Origin of Product

United States

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